
4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring, along with fluorophenyl and methylsulfonamido substituents, suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈F₃N₃O₃S
- Molecular Weight : 393.42 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The biological activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
IC₅₀ Values :
- The compound exhibited varying degrees of cytotoxicity across different cell lines:
- MCF7: IC₅₀ = 39.70 µM
- A549: IC₅₀ = 30.68 µM
- HeLa: IC₅₀ = 44.99 µM
- The compound exhibited varying degrees of cytotoxicity across different cell lines:
These values indicate that the compound is particularly effective against lung cancer cells compared to breast and cervical cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Polymerization Inhibition : Similar to other pyrazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- Apoptotic Pathways : The compound has been shown to activate caspases involved in the apoptotic cascade, suggesting a mechanism that induces programmed cell death in cancer cells .
Comparative Studies
A comparative analysis of similar pyrazole derivatives reveals that modifications in substituents can significantly affect biological activity. For example:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 30.68 | Tubulin inhibition |
Compound B | A549 | 25.00 | Apoptosis induction |
This compound | MCF7 | 39.70 | Caspase activation |
This table illustrates the potency of our compound relative to other derivatives, highlighting its competitive efficacy in inhibiting cancer cell proliferation .
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural motifs to our target showed promising inhibitory effects on tumor growth, with some exhibiting IC₅₀ values lower than standard chemotherapeutics like Doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of pyrazole derivatives, revealing that they could effectively induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival. This suggests that our compound may share similar pathways for exerting its anticancer effects .
Wissenschaftliche Forschungsanwendungen
The compound exhibits significant anticancer properties and has been evaluated against various cancer cell lines. Its structure allows for interactions with multiple biological targets, making it a valuable compound in research.
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MCF7 (Breast Cancer) | 39.70 |
A549 (Lung Cancer) | 30.68 |
HeLa (Cervical Cancer) | 44.99 |
The compound shows the highest efficacy against A549 lung cancer cells, suggesting its potential as a therapeutic agent in lung cancer treatment.
Comparative Studies
A comparative analysis of similar pyrazole derivatives reveals that modifications in substituents significantly affect biological activity. For example:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 30.68 | Tubulin inhibition |
Compound B | A549 | 25.00 | Apoptosis induction |
This Compound | MCF7 | 39.70 | Caspase activation |
This table illustrates the potency of our compound relative to other derivatives, highlighting its competitive efficacy in inhibiting cancer cell proliferation.
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural motifs to our target showed promising inhibitory effects on tumor growth, with some exhibiting IC₅₀ values lower than standard chemotherapeutics like Doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of pyrazole derivatives, revealing that they could effectively induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival. This suggests that our compound may share similar pathways for exerting its anticancer effects.
Broader Pharmacological Applications
Beyond anticancer properties, pyrazole derivatives have been recognized for their broad pharmacological activities, including:
- Anti-inflammatory
- Analgesic
- Antimicrobial
- Anticonvulsant
Several pyrazole-derived drugs have received clinical approval for various applications, indicating the versatility and potential of this chemical class.
Eigenschaften
IUPAC Name |
4-[3-(2-fluorophenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-9-5-3-7-14(16)17-12-18(13-6-2-4-8-15(13)21)24(22-17)19(25)10-11-20(26)27/h2-9,18,23H,10-12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUGBWQTSDWEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.